3-Chloro-4-ethoxy-5-fluorobenzoyl chloride
Description
Contextual Significance of Halogenated and Ethoxy-Substituted Benzoyl Chlorides
Halogenated and ethoxy-substituted benzoyl chlorides are a well-established class of reagents in organic synthesis, prized for their utility as acylating agents. The presence of halogens (chlorine and fluorine) on the benzene (B151609) ring significantly modulates the reactivity of the acyl chloride group. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. This heightened reactivity is advantageous in numerous transformations, including Friedel-Crafts acylations, esterifications, and amidations.
For instance, the closely related compound, 3-chloro-4-fluorobenzoyl chloride, is a known precursor in the synthesis of pharmaceuticals and agrochemicals. google.comchemimpex.com Its derivatives are important intermediates for crop-protection compositions and have been noted in medicinal chemistry contexts. google.com The synthesis of such compounds often involves multi-step processes, starting from precursors like ortho-chlorofluorobenzene or 4-fluorobenzaldehyde. google.com
The inclusion of an ethoxy group introduces another layer of functionality. The ethoxy group, being an electron-donating group through resonance, can influence the regioselectivity of further aromatic substitutions. Moreover, the presence of an alkoxy group is a common feature in many biologically active molecules and can impact properties such as solubility, metabolic stability, and binding affinity to biological targets. The synthesis of ethoxy-substituted benzoyl chlorides can be achieved through various methods, including the ethylation of the corresponding hydroxybenzoic acids followed by chlorination.
The combination of both halogen and ethoxy substituents on a benzoyl chloride framework, as seen in 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride, therefore presents a compelling platform for the construction of highly functionalized and potentially bioactive molecules.
Academic Research Landscape and Emerging Trends in this compound Studies
While specific academic literature solely focused on this compound is still emerging, the research trends for analogous polysubstituted benzoyl chlorides provide a strong indication of its potential areas of impact. The primary application of such compounds lies in their role as synthetic intermediates.
Medicinal Chemistry: A significant driver for research into novel substituted benzoyl chlorides is the quest for new therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex molecular scaffolds. The presence of fluorine is particularly noteworthy, as the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. It is plausible that this compound could be utilized in the development of kinase inhibitors, anti-inflammatory agents, or novel antibiotics, areas where halogenated aromatic moieties are prevalent.
Materials Science: Substituted benzoyl chlorides are also valuable in the field of materials science for the synthesis of specialty polymers and liquid crystals. The rigid aromatic core and the potential for forming stable ester and amide linkages make them suitable monomers for high-performance polymers with enhanced thermal stability and specific electronic properties. The specific combination of substituents in this compound could lead to materials with unique optical or dielectric properties.
Agrochemicals: Following the trend of its analogues like 3-chloro-4-fluorobenzoyl chloride, this compound is also a potential intermediate in the development of new herbicides, fungicides, and insecticides. chemimpex.com The precise arrangement of substituents can be fine-tuned to achieve high efficacy against target pests while minimizing environmental impact.
Future research on this compound is expected to focus on the development of efficient and scalable synthetic routes to this compound. Given its potential as a versatile building block, further studies will likely explore its reactivity with a wide range of nucleophiles to generate libraries of novel compounds for screening in various applications. The elucidation of its reaction mechanisms and the full characterization of its spectroscopic and crystallographic properties will be crucial for its widespread adoption in the scientific community.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-8-6(10)3-5(9(11)13)4-7(8)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYPWIHSIEUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Chloro 4 Ethoxy 5 Fluorobenzoyl Chloride Transformations
Nucleophilic Acyl Substitution Reactions of 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including this compound. This class of reactions involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. The reactivity of the acyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic ring. In the case of this compound, the presence of two electron-withdrawing halogens (chloro and fluoro) and one electron-donating group (ethoxy) creates a nuanced electronic environment that governs its reactivity.
Kinetics and Thermodynamics of Nucleophilic Attack
The kinetics of nucleophilic attack on a benzoyl chloride derivative are primarily dictated by the electrophilicity of the carbonyl carbon. For this compound, the carbonyl carbon's electrophilicity is enhanced by the inductive electron-withdrawing effects of the chloro and fluoro substituents. This makes the carbonyl carbon more susceptible to attack by nucleophiles.
Thermodynamically, the stability of the resulting product relative to the reactants drives the reaction forward. Acyl chlorides are highly reactive, placing them high on the reactivity scale of carboxylic acid derivatives. youtube.com The conversion to more stable esters or amides is generally a thermodynamically favorable process. youtube.com
Table 1: Expected Relative Reactivity of Substituted Benzoyl Chlorides
| Compound | Substituent Effects | Expected Reactivity |
|---|---|---|
| Benzoyl chloride | Unsubstituted | Baseline |
| 4-Nitrobenzoyl chloride | Strong electron-withdrawing | Higher than baseline |
| 4-Methoxybenzoyl chloride | Strong electron-donating | Lower than baseline |
| This compound | Competing electron-withdrawing (Cl, F) and electron-donating (OEt) | Higher than baseline, but modulated by the ethoxy group |
Characterization of Tetrahedral Intermediates in Acylation Processes
The mechanism of nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway, which involves the formation of a transient tetrahedral intermediate. When a nucleophile attacks the carbonyl carbon of this compound, the pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an oxyanion. This intermediate is sp³-hybridized at the formerly carbonyl carbon. The intermediate is typically short-lived and is not isolated but can be characterized by spectroscopic methods in certain cases or inferred from kinetic studies. The subsequent collapse of this intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group.
Reactivity with Alcohols and Formation of Esters
This compound is expected to react readily with alcohols to form the corresponding esters. This reaction, known as esterification, typically proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the HCl gas that is formed as a byproduct, driving the reaction to completion. The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The rate of this reaction will depend on the steric hindrance of the alcohol and the specific reaction conditions employed.
Reactivity with Amines and Synthesis of N-Acyl Derivatives
The reaction of this compound with primary or secondary amines yields N-acyl derivatives, commonly known as amides. This amidation reaction is generally very rapid and exothermic. hud.ac.uk Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to act as a base to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used in conjunction with another base such as triethylamine or pyridine. rsc.org The resulting amides are significantly more stable than the parent acyl chloride due to resonance stabilization between the nitrogen lone pair and the carbonyl group.
Table 2: Representative Amide Synthesis
| Reactants | Base | Product |
|---|---|---|
| This compound + Aniline | Triethylamine | N-phenyl-3-chloro-4-ethoxy-5-fluorobenzamide |
| This compound + Benzylamine | Triethylamine | N-benzyl-3-chloro-4-ethoxy-5-fluorobenzamide rsc.org |
Reactivity with Oximes and Ester Oxime Synthesis
Oximes can react with acyl chlorides like this compound to form oxime esters. researchgate.net This reaction is another example of nucleophilic acyl substitution, where the oxygen atom of the oxime acts as the nucleophile. The synthesis is often carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl produced. figshare.com Oxime esters are a class of compounds with various biological activities and applications in organic synthesis. organic-chemistry.org The specific conditions for the synthesis of 3-chloro-4-ethoxy-5-fluoro-O-benzoyl oxime would likely involve reacting the corresponding oxime with this compound in an inert solvent with a suitable base. ncsu.edu
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with this compound
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. organic-chemistry.org In this reaction, an acyl chloride, such as this compound, reacts with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). khanacademy.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.
When this compound is used as the acylating agent, it will introduce the 3-chloro-4-ethoxy-5-fluorobenzoyl group onto another aromatic substrate. The reaction with a simple arene like benzene (B151609) would yield (3-chloro-4-ethoxy-5-fluorophenyl)(phenyl)methanone. For substituted arenes, the regioselectivity of the acylation is governed by the directing effects of the substituents on the arene substrate. The reaction generally provides mono-acylated products because the resulting ketone is less reactive than the starting arene, thus preventing further acylation. organic-chemistry.org
Table 3: Friedel-Crafts Acylation Example
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product |
|---|---|---|---|
| Benzene | This compound | AlCl₃ | (3-chloro-4-ethoxy-5-fluorophenyl)(phenyl)methanone |
Generation and Stabilization of Acylium Ions
A fundamental reaction of acyl chlorides is the Friedel-Crafts acylation, an electrophilic aromatic substitution that proceeds via the formation of a highly reactive acylium ion. organic-chemistry.orgsigmaaldrich.com In the case of this compound, the generation of the corresponding acylium ion is typically initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comyoutube.com
The mechanism commences with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. sigmaaldrich.commasterorganicchemistry.com This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion (RCO⁺) and a complexed Lewis acid anion (e.g., AlCl₄⁻). sigmaaldrich.combyjus.comyoutube.com
The stability of the resulting 3-chloro-4-ethoxy-5-fluoro-benzoyl acylium ion is a critical factor in the reaction's success. It is stabilized by resonance, with the positive charge delocalized onto the oxygen atom. sigmaaldrich.comyoutube.com The substituents on the aromatic ring also play a role. The ethoxy group (-OEt) is an electron-donating group, which can help to stabilize the positive charge of the acylium ion. Conversely, the chlorine (-Cl) and fluorine (-F) atoms are electron-withdrawing, which may slightly destabilize the acylium ion compared to an unsubstituted benzoyl cation. However, the resonance stabilization of the acylium ion is the dominant factor, and it is sufficiently stable to act as a potent electrophile in subsequent reactions. masterorganicchemistry.com
Lewis Acid Catalysis and Reaction Optimization
Lewis acids are indispensable for activating the acyl chloride in Friedel-Crafts acylation reactions. masterorganicchemistry.comfrontiersin.org Strong Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are commonly employed to generate the necessary acylium ion electrophile. frontiersin.orgnih.gov For the acylation using this compound, a stoichiometric amount of the Lewis acid catalyst is generally required. This is because the ketone product formed is also a Lewis base and will form a complex with the catalyst, effectively sequestering it. organic-chemistry.org
Reaction optimization is crucial for achieving high yields and selectivity. Key parameters that can be adjusted include:
Choice of Catalyst: The strength of the Lewis acid can influence the reaction rate. While strong catalysts like AlCl₃ are effective, milder catalysts may be required for substrates with sensitive functional groups. nih.gov
Solvent: The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts acylation include non-polar solvents like carbon disulfide or halogenated hydrocarbons such as dichloromethane. researchgate.net
Temperature: These reactions are often performed at low temperatures to control the reaction rate and minimize side reactions.
The table below summarizes common Lewis acids and their typical applications in Friedel-Crafts acylation.
| Catalyst | Relative Strength | Typical Applications & Notes |
| AlCl₃ | Strong | Widely used for a variety of arenes; can be aggressive. frontiersin.org |
| FeCl₃ | Moderate | A common and less expensive alternative to AlCl₃. frontiersin.org |
| BF₃ | Moderate | Often used for highly reactive arenes. frontiersin.org |
| TiCl₄ | Moderate | Can offer improved selectivity in some cases. frontiersin.org |
| ZnCl₂ | Mild | Used for more reactive substrates. researchgate.net |
Regio- and Chemoselectivity in Acylation of Variously Substituted Arenes
When this compound is reacted with a substituted aromatic compound (arene), the position of the new acyl group on the arene is determined by the directing effects of the substituent already present. This is a key aspect of electrophilic aromatic substitution. acs.org
Activating Groups: Substituents that donate electron density to the ring (e.g., -OH, -OR, -NH₂, -R) are known as activating groups. They direct the incoming electrophile (the acylium ion) primarily to the ortho and para positions. For example, the acylation of anisole (B1667542) (methoxybenzene) with a benzoyl chloride typically yields the para-substituted product as the major isomer due to less steric hindrance compared to the ortho position. frontiersin.orgnih.gov
Deactivating Groups: Substituents that withdraw electron density from the ring (e.g., -NO₂, -CN, -SO₃H, -C=O, -Halogens) are deactivating groups. With the exception of halogens, these groups direct the incoming electrophile to the meta position. Halogens are deactivating but are ortho, para-directing. nrochemistry.com
The chemoselectivity of the reaction depends on the relative reactivity of the functional groups present. Acylation will preferentially occur on the most electron-rich aromatic ring if multiple arenes are present or on the ring with the strongest activating group.
The following table illustrates the expected major products from the acylation of various substituted arenes with this compound, based on general principles of regioselectivity. researchgate.net
| Arene Substrate | Substituent (Group) | Directing Effect | Expected Major Product Position |
| Toluene | -CH₃ (Activating) | ortho, para | para |
| Anisole | -OCH₃ (Activating) | ortho, para | para |
| Chlorobenzene | -Cl (Deactivating) | ortho, para | para |
| Nitrobenzene | -NO₂ (Deactivating) | meta | meta |
Analysis of Side Reactions and Byproduct Formation
While Friedel-Crafts acylation is a robust reaction, several side reactions and byproducts can occur. sigmaaldrich.com A significant advantage of acylation over alkylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement. nih.gov Additionally, the ketone product is deactivated towards further electrophilic substitution, which prevents polyacylation—the addition of multiple acyl groups to the aromatic ring. organic-chemistry.org
However, potential side reactions include:
Reaction with Deactivated Rings: Aromatic rings that are heavily substituted with deactivating groups may be too unreactive to undergo acylation. sigmaaldrich.comnrochemistry.com
Substrate Limitations: Aromatic compounds bearing basic groups, such as amines, are not suitable substrates as they will react with the Lewis acid catalyst, deactivating it. byjus.com
Byproduct Formation from the Catalyst: The reaction must be quenched, typically with water, to decompose the Lewis acid-ketone complex and regenerate the final product. This process generates waste that requires proper disposal. youtube.com
Advanced Coupling Reactions and Transition Metal Catalysis
Beyond classical electrophilic substitutions, acyl chlorides like this compound are valuable substrates in modern transition metal-catalyzed cross-coupling reactions. These methods offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds under milder conditions and with greater functional group tolerance than traditional methods. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling with Acyl Chlorides
Palladium catalysis provides powerful tools for the cross-coupling of acyl chlorides with a variety of organometallic reagents. acs.org These reactions offer a direct route to ketones and other carbonyl-containing compounds, often overcoming the limitations of Friedel-Crafts acylation. organic-chemistry.org
Common palladium-catalyzed reactions involving acyl chlorides include:
Stille Coupling: The reaction of an acyl chloride with an organostannane reagent. This method is known for its high chemoselectivity and tolerance of various functional groups, including aryl halides. organic-chemistry.org
Suzuki Coupling: While less common for acyl chlorides, related reactions can couple them with organoboron reagents.
Kumada Coupling: The coupling of an acyl chloride with a Grignard reagent (organomagnesium halide). This is a highly efficient way to form ketones. organic-chemistry.orgnih.gov
A key challenge in these reactions can be the competing decarbonylation pathway, where the acylpalladium intermediate loses carbon monoxide to yield an aryl-palladium species, leading to an arylated rather than an acylated product. nih.gov The choice of palladium catalyst, ligands, and reaction conditions is critical to control the selectivity between aroylation (ketone formation) and arylation (decarbonylated product). nih.gov
The table below lists potential coupling partners for this compound in palladium-catalyzed reactions.
| Coupling Reaction | Organometallic Reagent | Product Type |
| Stille | R-Sn(Alkyl)₃ | Ketone |
| Suzuki | R-B(OR)₂ | Ketone |
| Kumada | R-MgX | Ketone |
| Sonogashira | Terminal Alkyne | Ynone |
| Heck-type | Alkene | α,β-Unsaturated Ketone |
Nickel/Iridium Photoredox Catalysis for Stereoretentive Processes
Dual catalytic systems combining nickel with an iridium-based photoredox catalyst have emerged as a transformative strategy for cross-coupling reactions. nih.govnih.gov This approach allows for the generation of radical intermediates under mild conditions using visible light, enabling transformations that are difficult to achieve with traditional methods. nih.gov
Acyl chlorides can be effectively used in these systems. rsc.orgrsc.org The general mechanism involves the photoredox catalyst (e.g., an Iridium complex) becoming excited by light and then engaging in a single-electron transfer (SET) process to generate a radical from one of the coupling partners. This radical then enters a nickel-catalyzed cycle, which ultimately leads to the formation of the desired product. nih.govacs.org
An important feature of these reactions is the potential for stereocontrol. By carefully designing the catalytic system, it is possible to achieve stereoretentive or stereoconvergent couplings, where the stereochemistry of the starting material is either preserved or converted to a single stereoisomer in the product. nih.govnih.govsigmaaldrich.com While acyl chlorides themselves are prochiral at the carbonyl carbon, they can be coupled with chiral nucleophiles or electrophiles in stereoretentive processes. For instance, coupling with optically active secondary alkyl groups can proceed with retention of configuration. nih.govacs.org
This methodology represents a cutting-edge approach for constructing complex molecules, and the use of acyl chlorides like this compound as coupling partners opens up new avenues for the synthesis of advanced materials and pharmaceuticals. rsc.org
Iron-Promoted Reactions Involving Acyl Chlorides
Iron catalysts, particularly iron(III) chloride (FeCl₃), are known to promote various reactions involving organic chlorides through their action as a Lewis acid. nih.gov In the context of acyl chlorides such as this compound, iron(III) chloride can facilitate electrophilic substitution reactions on aromatic rings, including Friedel-Crafts acylation.
The mechanism of these iron-promoted reactions typically involves the activation of the acyl chloride. The iron(III) chloride, a Lewis acid, coordinates to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, increasing the electrophilicity of the carbonyl carbon. This activation step generates a highly reactive acylium ion or a polarized complex that can then be attacked by a nucleophile, such as an electron-rich aromatic ring.
While specific studies on the iron-promoted reactions of this compound are not extensively documented, the general mechanism for iron-catalyzed reactions with chlorides suggests a pathway involving the formation of a highly electrophilic intermediate. nih.gov In reactions like Friedel-Crafts acylation, this intermediate would then react with an aromatic substrate to form a new carbon-carbon bond, yielding a ketone. The catalyst, FeCl₃, is regenerated at the end of the reaction cycle. The presence of substituents on the benzoyl chloride, such as the chloro, ethoxy, and fluoro groups, will influence the reactivity of the acyl chloride and the properties of the resulting products.
Functionalization Reactions of the Aromatic Ring and Side Chains
The reactivity of the acyl chloride group in this compound allows for a variety of functionalization reactions. These transformations are crucial for the synthesis of more complex molecules, including isocyanates and heterocyclic structures, as well as for the derivatization of surfaces.
Substituted benzoyl isocyanates are valuable intermediates in organic synthesis, and they can be prepared from their corresponding benzoyl chlorides. A general method for this transformation involves the reaction of a substituted benzoyl chloride with a cyanate (B1221674) salt in the presence of a catalyst.
For the synthesis of 3-chloro-4-ethoxy-5-fluorobenzoyl isocyanate, this compound would be reacted with a cyanate, such as sodium cyanate, in an organic solvent. The reaction is facilitated by a composite catalyst system, often comprising a Lewis acid (like zinc chloride, ferric trichloride, or aluminum trichloride) and p-toluenesulfonic acid. The reaction is typically carried out at an elevated temperature, for instance between 40-60 °C, for several hours. After the reaction is complete, the solvent is removed under reduced pressure to yield the desired substituted benzoyl isocyanate. This method offers good selectivity and high yields for the synthesis of benzoyl isocyanates.
Table 1: Representative Synthesis of Substituted Benzoyl Isocyanates
| Starting Benzoyl Chloride | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-methylbenzoyl chloride | Zinc Chloride / p-toluenesulfonic acid | Chlorobenzene | 60 | 9 | 88 |
| 2-chlorobenzoyl chloride | Ferric Trichloride / p-toluenesulfonic acid | Dichloromethane | 50 | 7 | 92 |
This table presents data from analogous reactions to illustrate the general synthetic conditions.
Acyl chlorides are important building blocks in the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives. The pyrimidine core is a fundamental structure in many biologically active molecules. One common approach to constructing the pyrimidine ring involves the condensation of a three-carbon bifunctional component with an amidine, urea (B33335), or guanidine (B92328) derivative.
In this context, this compound can serve as a precursor to a suitable three-carbon fragment or be used to acylate a pre-existing pyrimidine ring. For instance, the benzoyl chloride can react with a compound containing an active methylene (B1212753) group to form a 1,3-dicarbonyl compound. This intermediate can then undergo cyclocondensation with a nitrogen-containing species like urea or thiourea (B124793) to form a pyrimidine ring. The resulting pyrimidine would bear the 3-chloro-4-ethoxy-5-fluorophenyl substituent, which can be valuable for creating derivatives with specific electronic and steric properties. The synthesis of pyrimidine derivatives often involves cyclocondensation reactions that can be catalyzed by either acids or bases. bu.edu.eg
The high reactivity of the acyl chloride group makes this compound a suitable reagent for the chemical modification of surfaces and for conjugation to other molecules. Surface modification is a key technology for altering the properties of materials, such as their hydrophobicity, biocompatibility, and chemical reactivity.
One application of acyl chlorides in this area is the functionalization of surfaces that possess hydroxyl groups, such as those of certain polymers or self-assembled monolayers. rsc.org For example, a polymer brush with pendant hydroxyl groups can be reacted with this compound in an aprotic solvent, often in the presence of a base like triethylamine to neutralize the HCl byproduct. This reaction results in the formation of ester linkages, effectively grafting the 3-chloro-4-ethoxy-5-fluorobenzoyl moiety onto the polymer brush. rsc.org This covalent attachment can be used to introduce the specific physicochemical properties of the substituted aromatic ring to the surface. Similarly, this acyl chloride can be used to conjugate with amine-containing molecules to form stable amide bonds, a common strategy in bioconjugation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iron(III) chloride |
| 3-chloro-4-ethoxy-5-fluorobenzoyl isocyanate |
| Sodium cyanate |
| Zinc chloride |
| Ferric trichloride |
| Aluminum trichloride |
| p-toluenesulfonic acid |
| Pyrimidine |
| Urea |
| Thiourea |
| Triethylamine |
| 4-methylbenzoyl chloride |
| Chlorobenzene |
| 2-chlorobenzoyl chloride |
| Dichloromethane |
| 4-nitrobenzoyl chloride |
Advanced Analytical Methodologies for Research on 3 Chloro 4 Ethoxy 5 Fluorobenzoyl Chloride
Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the detailed study of 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride, enabling researchers to monitor its formation in real-time, understand its reactive nature, and accurately determine its purity. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide profound insights into the molecular structure, reaction kinetics, and chemical composition associated with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the structural elucidation and quantitative analysis of this compound. Advanced NMR applications allow for dynamic studies of reactions and precise purity assessments.
In situ NMR, particularly when integrated with flow chemistry systems, offers a significant advantage for monitoring the synthesis of this compound without the need for sample extraction. beilstein-journals.org This technique allows for the continuous, real-time analysis of the reaction mixture directly within the NMR spectrometer. beilstein-journals.org By tracking the disappearance of reactant signals and the concurrent appearance of product signals, chemists can precisely determine reaction kinetics, conversion rates, and the formation of any byproducts.
For instance, in a typical synthesis where 3-chloro-4-ethoxy-5-fluorobenzoic acid is converted to the target benzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, in situ ¹H-NMR could be used to monitor the chemical shift changes. researchgate.net The distinct proton signal of the carboxylic acid (-COOH) would diminish over time, while new characteristic signals corresponding to the protons on the aromatic ring adjacent to the newly formed acid chloride group (-COCl) would emerge and increase in intensity. This direct monitoring provides immediate feedback on the reaction's progress and efficiency. beilstein-journals.org
NMR spectroscopy is crucial for identifying and characterizing short-lived intermediates and transient species that may form during reactions involving this compound. While these species are often too unstable to be isolated, their structural details can be inferred from NMR data captured during the reaction. In studies involving the acylation of nucleophiles (such as amines or alcohols) with substituted benzoyl chlorides, NMR can help elucidate the reaction mechanism. nih.govuni.edu For example, the formation of a tetrahedral intermediate or a complex with a catalyst could be detected by observing unique, temporary shifts in the NMR spectrum or significant line broadening of specific signals. This information is vital for understanding the mechanistic pathways that govern the reactivity of this compound.
Quantitative NMR (qNMR) is an absolute method for determining the concentration and purity of this compound without the need for a specific reference standard of the compound itself. The technique relies on comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity and known concentration.
To perform a qNMR analysis, a precisely weighed amount of an internal standard (e.g., maleic acid or dimethyl sulfone) is added to a sample containing a known mass of the crude or purified this compound. By ensuring a sufficient relaxation delay between NMR pulses, the signal integrals become directly proportional to the molar concentration of the protons they represent. The purity can then be calculated using the integral values, the number of protons for each signal, and the molecular weights of the analyte and the standard.
Table 1: Example of Purity Determination of this compound by ¹H-qNMR
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Structure | C₉H₇Cl₂FO₂ | C₄H₄O₄ |
| Molecular Weight ( g/mol ) | 237.05 | 116.07 |
| ¹H Signal Used for Quantification | Aromatic H | Vinylic H |
| Number of Protons (N) | 1 | 2 |
| Mass Weighed (m) | 25.0 mg | 10.0 mg |
| Measured Signal Integral (I) | 1.85 | 2.00 |
Note: Data presented is illustrative for methodological demonstration.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a key analytical technique for confirming the molecular weight and elemental composition of this compound. When combined with chromatographic separation, it becomes a powerful method for purity analysis and byproduct identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal hyphenated technique for analyzing volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. This separation is crucial for resolving the target compound from starting materials, solvents, and any volatile impurities or byproducts from the synthesis. google.com
As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum or "fingerprint" for the compound. For this compound (MW ≈ 236 g/mol for the ³⁵Cl isotopes), the mass spectrum would be expected to show a molecular ion peak. Key fragmentation patterns for benzoyl chlorides often involve the loss of the chlorine atom from the acyl group (-COCl) or the cleavage of the C-C bond between the carbonyl group and the aromatic ring. nih.govcdnsciencepub.comlibretexts.org The most abundant fragment for many benzoyl derivatives is often the benzoyl cation [M-Cl]⁺. nih.gov
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
| 236/238/240 | [M]⁺ | Molecular ion (showing isotopic pattern for two Cl atoms) |
| 201/203 | [M - Cl]⁺ | Loss of the acyl chloride chlorine atom |
| 173/175 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide |
| 145/147 | [M - Cl - CO - C₂H₄]⁺ | Loss of ethylene (B1197577) from the ethoxy group |
Note: The presence of two chlorine atoms in the molecular ion and some fragments will result in a characteristic isotopic pattern. The data is predicted based on established fragmentation principles.
This technique is frequently used to monitor the progress of reactions that produce substituted benzoyl chlorides, ensuring the complete consumption of the starting material, such as the corresponding benzaldehyde. google.comgoogle.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the separation, identification, and quantification of individual components within a chemical mixture. For a compound like this compound, LC would separate it from impurities or reactants, after which MS would provide mass information for identification. nih.gov Due to the reactive nature of the acyl chloride group, which can react with protic solvents often used in reversed-phase LC, derivatization is a common strategy. americanpharmaceuticalreview.comnih.gov For instance, the compound could be derivatized to a more stable ester or amide prior to analysis. researchgate.net
Tandem MS (MS/MS) would offer deeper structural insights. researchgate.net After the initial mass selection of the protonated molecule of this compound, collision-induced dissociation (CID) would generate a unique fragmentation pattern. nih.gov While specific fragmentation data for this compound is unavailable, for benzoyl chloride derivatives in general, a characteristic fragment is the benzoyl cation (m/z 105). nih.govchromatographyonline.com For the target molecule, one could predict characteristic losses corresponding to the ethoxy group (-CH2CH3), the chlorine atom (-Cl), or the entire acyl chloride group (-COCl). The precise fragmentation pattern would serve as a fingerprint for unambiguous identification. nih.govcdnsciencepub.comlibretexts.org
Table 1: Predicted Key Mass Fragments for this compound in MS/MS
| Fragment | Predicted m/z | Description |
|---|---|---|
| [M+H]+ | 237.0 | Protonated molecular ion |
| [M-C2H4]+ | 209.0 | Loss of ethylene from the ethoxy group |
| [M-Cl]+ | 202.0 | Loss of a chlorine atom |
Note: This table is predictive and not based on experimental data.
Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) for Real-time Reaction Monitoring
Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is a technique that allows for the continuous introduction of a reaction mixture into a mass spectrometer, enabling real-time monitoring of reaction progress. This would be particularly valuable for studying the synthesis of this compound. By continuously monitoring the ion intensities of reactants, intermediates, and the final product, researchers can gain insights into reaction kinetics, identify transient intermediates, and optimize reaction conditions. This technique is especially useful for air- and moisture-sensitive reactions, which is relevant for the synthesis of acyl chlorides.
Ion Mobility-Mass Spectrometry (IMS-MS) for Isobaric Separation
Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. tamu.edumdpi.comnih.gov This technique would be instrumental in separating this compound from any isobaric isomers—compounds with the same mass but different atomic arrangements—that might be present as impurities. nih.govrsc.org For halogenated compounds, IMS can provide distinct separation based on structural features. nih.gov The resulting collision cross-section (CCS) value would be a unique physicochemical property of the this compound ion, aiding in its positive identification in complex matrices.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress
Infrared (IR) and Raman spectroscopy are essential for identifying functional groups within a molecule. For this compound, these techniques would provide clear evidence of its key structural features.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Acyl Chloride) | 1750-1820 | Carbonyl stretch, typically at a higher frequency for acyl chlorides. |
| C-O (Ethoxy) | 1050-1250 | Asymmetric and symmetric stretching of the ether linkage. |
| C-Cl (Aromatic) | 1000-1100 | Stretching vibration of the chlorine atom attached to the aromatic ring. |
| C-F (Aromatic) | 1100-1250 | Stretching vibration of the fluorine atom attached to the aromatic ring. |
Note: This table is based on general group frequencies and not on experimental data for the specific compound.
The most characteristic band in the IR spectrum would be the strong carbonyl (C=O) stretch of the acyl chloride group, expected at a high frequency. The presence of the ethoxy group would be confirmed by C-O stretching bands. The substitutions on the aromatic ring (chloro and fluoro groups) would also have characteristic vibrations. These spectroscopic fingerprints would be invaluable for confirming the identity of the synthesized compound and for monitoring the progress of its synthesis by observing the appearance of the acyl chloride carbonyl band and the disappearance of reactant bands. rsc.orgresearchgate.net
Chromatographic Techniques for Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the cornerstones of purity analysis in pharmaceutical and chemical research. ekb.eg A reversed-phase HPLC or UPLC method would be developed to separate this compound from its starting materials, byproducts, and degradation products. Due to the reactivity of the acyl chloride, a non-aqueous mobile phase or derivatization might be necessary. americanpharmaceuticalreview.comnih.govresearchgate.net Method validation according to ICH guidelines would establish the method's specificity, linearity, accuracy, and precision, making it suitable for quality control.
Supercritical Fluid Chromatography (SFC) for Reactive Species
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC and is particularly well-suited for the analysis of reactive species like acyl chlorides. americanpharmaceuticalreview.comchromatographyonline.comchromatographyonline.com Using supercritical CO2 as the primary mobile phase, SFC can often provide faster and more efficient separations than HPLC. For this compound, an SFC method would likely avoid the use of protic solvents that could cause degradation, thus allowing for a more accurate assessment of its purity. The selection of an appropriate stationary phase and co-solvent would be critical for achieving the desired separation. chromatographyonline.com
Derivatization Strategies for Analytical Stability and Enhanced Detection
The quantitative analysis of this compound, like other acyl chlorides, presents significant challenges due to the compound's high reactivity. nih.govresearchgate.net Acyl chlorides are susceptible to hydrolysis and can react with nucleophiles present in the sample matrix or chromatographic system, leading to inaccurate quantification and poor reproducibility. google.comsavemyexams.com Direct analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often unreliable. google.com To overcome these issues, derivatization is a critical strategy employed to convert the reactive acyl chloride into a more stable and easily detectable derivative prior to analysis. nih.govbohrium.com
The primary goals of derivatization for this compound are to enhance its stability, improve its chromatographic properties (e.g., retention and peak shape), and increase the sensitivity and selectivity of detection. chromatographyonline.comacs.org This is typically achieved by reacting the acyl chloride with a derivatizing agent that contains a nucleophilic group, such as an amine or an alcohol. researchgate.netnumberanalytics.com
One common approach involves derivatization with an amine or a substituted hydrazine. For instance, reacting this compound with a reagent like 2-nitrophenylhydrazine (B1229437) would yield a stable hydrazide derivative. nih.govresearchgate.net The advantage of using a reagent with a chromophore, such as a nitro group, is the significant shift in the UV absorption maximum of the derivative to a longer wavelength (e.g., around 395 nm). nih.govresearchgate.net This shift helps to minimize interference from the sample matrix, as most drug substances and related impurities have weak absorption in this region of the spectrum, thereby enhancing the specificity and sensitivity of the HPLC-UV analysis. nih.govresearchgate.net The reaction is typically rapid and can be performed at room temperature. researchgate.net
Another effective strategy is the conversion of the acyl chloride to its corresponding ester by reaction with an alcohol, such as anhydrous methanol. researchgate.net This esterification reaction produces a methyl ester derivative that is significantly more stable than the parent acyl chloride and is highly amenable to both HPLC and GC analysis. researchgate.net For mass spectrometry (MS) detection, the formation of the ester provides a unique molecular ion that can be used for selective ion monitoring (SIM), offering excellent specificity and sensitivity with minimal matrix interference. researchgate.net
The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis. Key reaction conditions, including the choice of solvent, reaction time, temperature, and concentration of the derivatizing reagent, must be carefully optimized to ensure complete derivatization and avoid the formation of byproducts. nih.govresearchgate.net For example, the presence of competitive nucleophilic solvents like water or ethanol (B145695) must be controlled as they can react with the acyl chloride and reduce the derivatization efficiency. nih.govresearchgate.net
The table below summarizes potential derivatization strategies applicable to the analysis of this compound.
Table 1: Derivatization Strategies for this compound Analysis
| Derivatizing Reagent | Derivative Formed | Analytical Technique | Advantages | Key Considerations |
|---|---|---|---|---|
| 2-Nitrophenylhydrazine | Hydrazide | HPLC-UV | Derivative absorbs at a higher wavelength (~395 nm), minimizing matrix interference; High sensitivity (LOD in the 0.01-0.03 µg/mL range reported for other acyl chlorides). nih.govresearchgate.net | Optimization of reagent concentration is crucial for sensitivity and stability; Must be performed in a non-nucleophilic solvent. nih.govresearchgate.net |
| Anhydrous Methanol | Methyl Ester | HPLC-UV, HPLC-MS, GC-MS | Forms a stable, less reactive derivative suitable for multiple platforms; Allows for selective ion monitoring in MS for high specificity. researchgate.net | Reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. researchgate.net |
Reaction Monitoring Systems and Automation in this compound Synthesis
The synthesis of this compound, typically involving the reaction of 3-chloro-4-ethoxy-5-fluorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, requires precise control over reaction parameters to ensure high yield, purity, and safety. google.comprepchem.com The reaction often involves the evolution of gaseous byproducts such as sulfur dioxide and hydrogen chloride. prepchem.com The implementation of reaction monitoring systems and automation is crucial for optimizing this process, particularly in a manufacturing environment.
Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. For the synthesis of this compound, in-situ spectroscopic techniques are particularly valuable.
In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These non-invasive techniques can monitor the reaction progress in real-time directly within the reactor. FTIR spectroscopy is highly effective for tracking the disappearance of the broad O-H stretch of the starting carboxylic acid and the appearance of the characteristic carbonyl (C=O) stretch of the this compound product at a different wavenumber. This allows for the precise determination of the reaction endpoint, preventing the formation of impurities from over- or under-reaction. Automation systems can be programmed to stop the addition of the chlorinating agent or initiate the next process step (e.g., heating, quenching, or distillation) once the endpoint is detected. google.com
Automated Control Systems: Automation can be integrated to manage key process parameters based on real-time data from PAT sensors. For instance, the feed rate of thionyl chloride can be automatically adjusted to control the reaction rate and the evolution of off-gases, ensuring the reaction proceeds smoothly and safely. Temperature control is also critical; an automated system can maintain the optimal reaction temperature, which might involve initial heating to start the reaction followed by cooling to manage any exotherms. google.com Following the reaction, automation can control the distillation process under reduced pressure to purify the final product, ensuring consistent quality. google.comgoogle.com
Continuous flow chemistry represents a more advanced level of automation. In a flow reactor, reactants are continuously pumped and mixed, and the reaction occurs within a heated tube or coil. This approach offers superior control over reaction time, temperature, and mixing, leading to improved yield and safety. The synthesis of benzoyl chlorides has been adapted to continuous processes, which inherently rely on robust monitoring and automation to maintain a steady state and ensure product quality. google.com Such a system for this compound would involve automated pumps for the carboxylic acid and chlorinating agent, a heated reactor module, and an in-line purification step, all monitored by integrated PAT tools.
The table below outlines potential PAT and automation applications for the synthesis of this compound.
Table 2: PAT and Automation in this compound Synthesis
| Technology | Monitored Parameter / Controlled Operation | Purpose & Benefit |
|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Concentration of reactant (carboxylic acid) and product (acyl chloride) via their characteristic vibrational bands. | Real-time tracking of reaction kinetics and conversion; Precise endpoint determination, maximizing yield and minimizing impurities. |
| Automated Dosing System | Addition rate of chlorinating agent (e.g., thionyl chloride). | Controlled reaction rate, improved safety by managing off-gas evolution, ensures optimal stoichiometry. google.com |
| Automated Temperature Control | Reactor temperature. | Maintains optimal reaction conditions, controls exothermic events, ensures process consistency and safety. google.com |
| Automated Pressure/Vacuum Control | Pressure during reaction and subsequent distillation. | Optimizes removal of gaseous byproducts (HCl, SO2); Enables efficient purification of the product by vacuum distillation. google.com |
Computational and Theoretical Studies of 3 Chloro 4 Ethoxy 5 Fluorobenzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules. For a compound like 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride, these methods could provide valuable insights.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine its optimized molecular geometry, including bond lengths and angles. Furthermore, DFT can be used to calculate the energies of different electronic states and to explore the mechanisms of reactions involving this compound, providing a theoretical framework for understanding its reactivity and the energetics of potential reaction pathways.
Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This table is illustrative and not based on actual published data.)
| Parameter | Hypothetical Value |
|---|---|
| Total Energy | -1234.567 Hartree |
| HOMO Energy | -6.789 eV |
| LUMO Energy | -1.234 eV |
| Dipole Moment | 2.345 Debye |
This interactive data table is for demonstration purposes only, as specific computational data for this compound is not available.
A Molecular Electrostatic Potential (MEP) map is a visualization tool used to predict how a molecule will interact with other chemical species. For this compound, an MEP analysis would reveal the regions of positive and negative electrostatic potential on the molecule's surface. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby offering insights into its reactive behavior.
Molecular Dynamics (MD) Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound and its interactions with other molecules over time. By simulating the atomic motions, MD can provide a deeper understanding of reaction mechanisms, conformational changes, and the role of the solvent in chemical processes involving this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or reactivity. For a series of related compounds including this compound, a QSAR model could be developed to predict their reactivity based on various molecular descriptors. This approach is valuable for screening new compounds and for understanding the structural features that govern their chemical behavior.
In Silico Approaches for Reaction Design and Optimization
In silico methods encompass a range of computational techniques that can be used to design and optimize chemical reactions. For this compound, these approaches could involve the use of computational tools to predict reaction outcomes, to screen for optimal reaction conditions (e.g., catalysts, solvents, temperature), and to design novel synthetic routes with improved efficiency and selectivity.
Research Applications and Future Directions in 3 Chloro 4 Ethoxy 5 Fluorobenzoyl Chloride Chemistry
Strategic Intermediate in the Synthesis of Complex Organic Molecules
The inherent reactivity of the acyl chloride functional group, combined with the specific electronic and steric properties conferred by the chloro, ethoxy, and fluoro substituents, positions 3-chloro-4-ethoxy-5-fluorobenzoyl chloride as a valuable intermediate in the synthesis of complex organic molecules. Its utility is particularly envisioned in the construction of pharmaceutical and agrochemical compounds where precise control over molecular architecture is paramount.
The primary role of this compound is as an acylating agent. It can readily react with a wide array of nucleophiles, including alcohols, amines, and thiols, to introduce the 3-chloro-4-ethoxy-5-fluorobenzoyl moiety into a target molecule. This reaction is typically efficient and proceeds under mild conditions.
Table 1: Representative Acylation Reactions with this compound
| Nucleophile | Product Class | Potential Application Area |
| Primary Amine (R-NH₂) | Amide | Pharmaceuticals, Herbicides |
| Secondary Amine (R₂NH) | Amide | Pharmaceuticals, Fungicides |
| Alcohol (R-OH) | Ester | Pharmaceuticals, Insecticides |
| Thiol (R-SH) | Thioester | Materials Science, Agrochemicals |
The substituents on the aromatic ring play a crucial role in modulating the reactivity and providing sites for further functionalization. For instance, the ethoxy group can be a precursor to a hydroxyl group through ether cleavage, opening avenues for further synthetic transformations. The halogen atoms, chlorine and fluorine, can influence the pharmacokinetic properties of the final product and can also serve as handles for cross-coupling reactions, enabling the construction of more complex molecular frameworks.
Development of Novel Synthetic Methodologies Based on its Unique Reactivity
The unique electronic nature of the substituted aromatic ring in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The combination of an electron-donating ethoxy group and electron-withdrawing halogen atoms creates a distinct electronic environment that can be exploited in various chemical transformations.
One area of potential is in the realm of transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond could be selectively activated under specific catalytic conditions to participate in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, being generally less reactive in such couplings, would likely remain intact, providing a valuable structural element.
Furthermore, the acyl chloride functionality itself can be leveraged in novel ways beyond simple acylation. For example, it could participate in decarbonylative coupling reactions or be used to generate ketene (B1206846) intermediates for cycloaddition reactions. The development of such methodologies would not only expand the synthetic utility of this specific compound but also contribute to the broader toolkit of organic synthesis.
Fundamental Contributions to Mechanistic Organic Chemistry through Studies of Acyl Halides
Acyl halides are fundamental electrophiles in organic chemistry, and their reaction mechanisms have been the subject of extensive study. This compound serves as an excellent model system for probing the intricate details of acyl transfer reactions.
By studying the kinetics of its reactions with various nucleophiles, researchers can gain valuable insights into the electronic and steric effects of the substituents on the reaction rate. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, the electron-donating ethoxy group may have a counteracting effect. The precise quantification of these effects through kinetic studies would provide valuable data for the validation and refinement of theoretical models in physical organic chemistry.
Table 2: Hypothetical Kinetic Data for the Ethanolysis of Substituted Benzoyl Chlorides
| Substituents | Relative Rate (k_rel) |
| H | 1.00 |
| 4-Methoxy | 0.45 |
| 4-Chloro | 3.5 |
| 3-Chloro, 4-Ethoxy, 5-Fluoro | (To be determined) |
Such studies could also elucidate the nature of the transition state in these reactions. For example, by analyzing the Hammett or Taft plots for a series of related reactions, one could infer the degree of charge development in the transition state and whether the reaction proceeds through a concerted or stepwise mechanism.
Exploration of Structure-Reactivity Relationships in Halogenated and Ethoxy-Substituted Aromatic Systems
The systematic study of this compound and its derivatives offers a fertile ground for exploring structure-reactivity relationships. By synthesizing a library of analogous compounds with variations in the substitution pattern and studying their chemical and physical properties, a comprehensive understanding of the interplay between molecular structure and reactivity can be achieved.
For instance, one could systematically replace the ethoxy group with other alkoxy groups of varying steric bulk to probe the influence of steric hindrance on the acylation reaction. Similarly, the position and nature of the halogen substituents could be varied to fine-tune the electronic properties of the aromatic ring.
These studies would contribute to the broader understanding of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). The data generated from such investigations would be invaluable for the rational design of new molecules with desired properties, whether for applications in materials science, medicinal chemistry, or agrochemistry.
Design of Sustainable and Scalable Synthetic Processes for Industrial Relevance
For any chemical compound to be of practical use, its synthesis must be amenable to scaling up in a safe, cost-effective, and environmentally friendly manner. The design of sustainable and scalable synthetic processes for this compound is therefore a critical area of research.
Key considerations in this regard include the choice of starting materials, the efficiency of the synthetic route, the use of hazardous reagents and solvents, and the generation of waste. A potential synthetic route could involve the chlorination, ethoxylation, and fluorination of a readily available benzoic acid derivative, followed by conversion of the carboxylic acid to the acyl chloride.
Table 3: Green Chemistry Metrics for a Hypothetical Synthesis of this compound
| Metric | Target Value |
| Atom Economy | > 80% |
| Process Mass Intensity (PMI) | < 50 |
| E-Factor | < 25 |
| Use of Renewable Feedstocks | To be explored |
Process optimization studies would focus on maximizing the yield and purity of the product while minimizing energy consumption and waste generation. This could involve the use of catalytic methods, flow chemistry, and the replacement of traditional stoichiometric reagents with more sustainable alternatives. The development of a robust and green synthetic process would be essential for the eventual industrial production and widespread application of this promising chemical compound.
Q & A
Q. How can 3-chloro-4-ethoxy-5-fluorobenzoyl chloride be synthesized from its benzoic acid precursor?
- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative (e.g., 3-chloro-4-ethoxy-5-fluorobenzoic acid). A common method involves refluxing the acid with thionyl chloride (SOCl₂) under anhydrous conditions. Excess SOCl₂ is removed by distillation, and the product is purified via vacuum distillation or recrystallization. Alternative chlorinating agents like phosphorus pentachloride (PCl₅) may also be used, but SOCl₂ is preferred for its ease of removal and reduced side reactions .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substituent positions. For example, the ethoxy group (-OCH₂CH₃) should show a triplet (~1.3 ppm for CH₃) and quartet (~3.5 ppm for CH₂) in H NMR.
- IR Spectroscopy : A strong absorption band near 1770–1800 cm⁻¹ confirms the C=O stretch of the acyl chloride.
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular weight (237.06 g/mol), with fragments indicating loss of Cl or ethoxy groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use in a fume hood to avoid inhalation.
- First Aid : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, rinse with water for 20 minutes and seek medical attention .
- Storage : Store in a cool, dry place in airtight containers away from moisture and amines to prevent hydrolysis or unwanted reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during acyl chloride synthesis?
- Methodological Answer :
- Catalyst Use : Add catalytic N,N-dimethylformamide (DMF) to enhance reaction efficiency with SOCl₂, reducing side reactions like dimerization.
- Temperature Control : Maintain reflux temperatures (70–80°C) to ensure complete conversion without thermal degradation.
- Purification : Use fractional distillation under reduced pressure to isolate the acyl chloride from unreacted starting materials or sulfonic acid by-products .
Q. What is the reactivity of this compound with nitrogen-containing nucleophiles (e.g., amines)?
- Methodological Answer : The acyl chloride reacts readily with amines to form amides. For example:
- Procedure : Dissolve the amine in dry dichloromethane (DCM) and add the acyl chloride dropwise under ice-cooling. Stir for 2–4 hours, then quench with water.
- By-Product Management : Use triethylamine (Et₃N) to scavenge HCl, improving yield. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Example : Reaction with aniline derivatives produces substituted benzamides, useful in pharmaceutical intermediates .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model the electrophilic reactivity of the acyl chloride group. Compute Fukui indices to identify reactive sites.
- Molecular Dynamics : Simulate interactions with solvents (e.g., DCM, THF) to predict solubility and reaction kinetics.
- Software Tools : Gaussian, ORCA, or Materials Studio can model transition states for nucleophilic acyl substitution reactions .
Q. How do steric and electronic effects of substituents influence the compound’s stability?
- Methodological Answer :
- Steric Effects : The ethoxy group at position 4 may hinder nucleophilic attack at the acyl chloride, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Electronic Effects : The electron-withdrawing fluorine at position 5 increases the electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., alcohols).
- Experimental Validation : Compare reaction rates with analogs lacking the ethoxy/fluoro groups using kinetic studies .
Contradictions and Considerations
- Chlorination Agents : While SOCl₂ is widely used, PCl₅ may be preferred for substrates sensitive to sulfonic acid by-products. Validate choice via pilot-scale trials .
- Hydrolysis Risk : The compound is moisture-sensitive. Always use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
